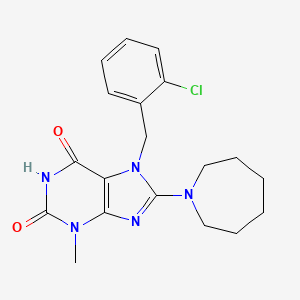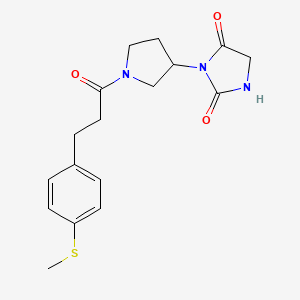
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is an intricate organic compound featuring a pyrrolidine ring and an imidazolidine-2,4-dione moiety, with a 4-(Methylthio)phenyl propanoyl substituent
准备方法
Synthetic Routes
One common synthetic route for 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione begins with the acylation of pyrrolidine with 3-(4-(Methylthio)phenyl)propanoic acid, followed by a cyclization reaction to form the imidazolidine-2,4-dione ring. The reaction typically involves the use of activating agents such as dicyclohexylcarbodiimide (DCC) in the presence of suitable solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the compound is often synthesized using similar methods but optimized for larger batch processes. Techniques such as solvent recycling, continuous flow synthesis, and catalytic processes can enhance efficiency and yield. Control of temperature, pressure, and pH are crucial for maximizing production while minimizing by-products.
化学反应分析
Types of Reactions
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is known to undergo several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to yield derivatives with altered functional groups using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents at the phenyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Halogens (e.g., chlorine, bromine), nitrating agents
Major Products Formed
Depending on the reagents and conditions, the major products include sulfoxides, sulfones, reduced pyrrolidine derivatives, and various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound exhibits potential bioactivity, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific biochemical pathways.
Industry
In the industrial sector, the compound's stability and reactivity are advantageous for developing new materials, catalysts, and specialty chemicals. Its derivatives are explored for applications in polymer science and materials engineering.
作用机制
The mechanism by which 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. The molecular pathways typically involve inhibition of key signaling proteins, leading to reduced cellular activity or induction of apoptosis.
相似化合物的比较
Similar Compounds
3-(4-(Methylthio)phenyl)propanoic acid: : This precursor shares the 4-(Methylthio)phenyl moiety but lacks the pyrrolidine and imidazolidine-2,4-dione rings.
Pyrrolidine-2,4-dione derivatives: : These compounds feature the pyrrolidine and imidazolidine-2,4-dione rings but differ in substituents at the phenyl position.
Uniqueness
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione stands out due to its specific combination of a methylthio-substituted phenyl ring, pyrrolidine, and imidazolidine-2,4-dione rings. This unique structure grants it distinctive reactivity and potential bioactivity, making it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24-14-5-2-12(3-6-14)4-7-15(21)19-9-8-13(11-19)20-16(22)10-18-17(20)23/h2-3,5-6,13H,4,7-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDZITLCDWTRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
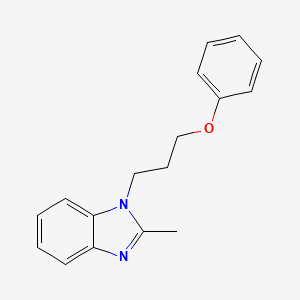
![4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2879016.png)

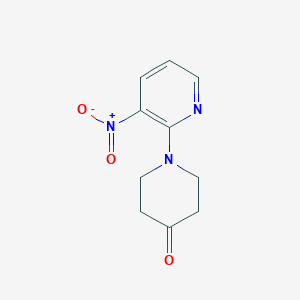
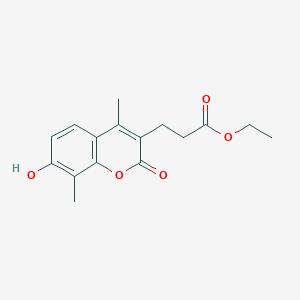
![1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2879023.png)
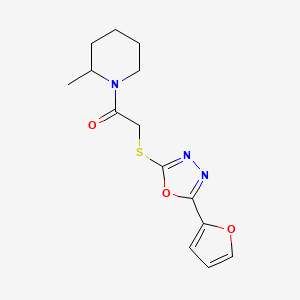
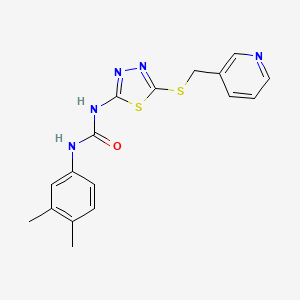
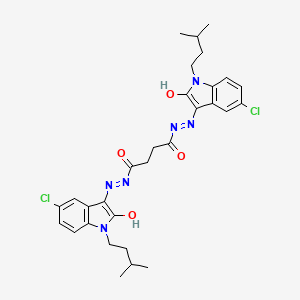
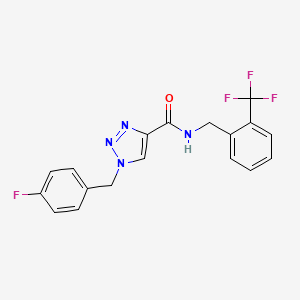
![2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2879029.png)
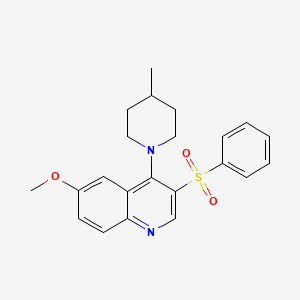
![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)
